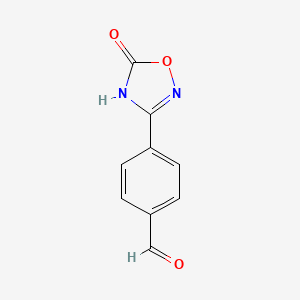

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde

Descripción

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde core linked to a 1,2,4-oxadiazole ring substituted with an oxo group at position 3. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The oxadiazole ring enhances metabolic stability, while the aldehyde group provides a reactive site for further derivatization .

Propiedades

IUPAC Name |

4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMSUNCPVYPPTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid

Reduction: 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol

Substitution: Various substituted oxadiazole derivatives.

Aplicaciones Científicas De Investigación

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound with a benzaldehyde moiety attached to an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural characteristics of the oxadiazole ring contribute to its potential as a therapeutic agent.

Scientific Research Applications

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:

- Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

- Biology: It is investigated for its potential antibacterial and antiviral properties.

- Medicine: It is explored for its anticancer activity, particularly in the development of new therapeutic agents.

- Industry: It is utilized in the development of high-energy materials and as a precursor for various functional materials.

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of oxadiazoles possess notable antibacterial and antifungal effects against various pathogens.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| This compound | 25 | 30 | 45 |

| Other oxadiazole derivatives | 20–30 | 25–35 | 40–50 |

These results suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Chemical Reactions

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions:

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate () or chromium trioxide ().

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride () or lithium aluminum hydride ().

- Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Table 2: Reagents, Conditions, and Products of Chemical Reactions

| Reaction | Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate (), chromium trioxide () | 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid |

| Reduction | Sodium borohydride (), lithium aluminum hydride () | 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol |

| Substitution | Various nucleophiles | Various substituted oxadiazole derivatives |

Mecanismo De Acción

The mechanism of action of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following table compares key structural analogs, emphasizing substituent differences and their implications:

Actividad Biológica

Overview

4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features both an oxadiazole ring and a benzaldehyde moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural characteristics of the oxadiazole ring contribute to its potential as a therapeutic agent.

The synthesis of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. A common method is the reaction of benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or sulfuric acid.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazoles possess notable antibacterial and antifungal effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|---|

| 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | 25 | 30 | 45 |

| Other oxadiazole derivatives | 20–30 | 25–35 | 40–50 |

These results suggest that 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde may be effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, research has indicated that certain oxadiazole derivatives can effectively target specific cancer cell lines with IC50 values ranging from 10 to 50 µM.

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) against HeLa Cells | IC50 (µM) against MCF-7 Cells |

|---|---|---|

| 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde | 15 | 25 |

| Other oxadiazole derivatives | 12–40 | 20–35 |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Mechanistic Insights

The biological activity of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can be attributed to its ability to interact with various biological targets. For instance, studies on carbonic anhydrase inhibition have shown that certain oxadiazole derivatives can effectively inhibit this enzyme, which plays a crucial role in regulating pH and fluid balance in tissues . The binding interactions involve hydrogen bonding and hydrophobic interactions with active site residues.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the oxadiazole ring significantly enhanced antibacterial activity compared to unsubstituted analogs.

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of oxadiazole derivatives in breast cancer cell lines. The study revealed that these compounds induced apoptosis through mitochondrial pathways and inhibited key signaling pathways associated with cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of amidoximes with activated carbonyl intermediates. For example, substituted benzaldehydes can react with hydroxylamine derivatives under reflux in ethanol or DMF, catalyzed by acetic acid or coupling agents like EDC·HCl and HOBt . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time (typically 4–12 hours) to maximize yield. Monitoring via TLC or HPLC is advised .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- HPLC : To assess purity (≥95% is typical for research-grade material) .

- NMR : H and C NMR to confirm the oxadiazole ring (characteristic peaks at δ 8.5–9.0 ppm for aromatic protons) and aldehyde group (δ ~10 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHNO requires m/z 203.0453).

- Melting Point : Compare with literature values (e.g., 115°C for analogous compounds) .

Q. What are the key biological activities associated with the 1,2,4-oxadiazole moiety in this compound?

- Methodology : The 1,2,4-oxadiazole scaffold is known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Preliminary assays should include:

- Enzyme Inhibition : Test against target enzymes (e.g., TrkA kinase) using fluorescence-based assays .

- Cellular Activity : Evaluate cytotoxicity in cell lines (e.g., IC determination) .

- Structural Analogs : Compare with derivatives like 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, which show fungicidal activity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Use software like AutoDock to predict binding modes to targets (e.g., TrkA kinase, as in PDB entry 4PMS) .

- QSAR : Correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., substituent bulk) with activity data to prioritize synthetic targets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. What strategies resolve contradictions in biological assay data (e.g., varying IC values across studies)?

- Methodology :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability : Test compound stability in assay media (e.g., via LC-MS to detect degradation products).

- Orthogonal Assays : Validate results using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structural modifications at the 3-position of the oxadiazole ring modulate physicochemical properties?

- Methodology :

- Electron-Withdrawing Groups : Introduce substituents like -CF to enhance metabolic stability and lipophilicity (logP) .

- Ring Expansion : Replace the oxadiazole with 1,3,4-oxadiazole and compare solubility and bioavailability .

- Prodrug Design : Convert the aldehyde to a hydrazone or imine for controlled release .

Q. What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.